molecular formula C24H19BrN4O2 B11562756 2-(2-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(2-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B11562756
M. Wt: 475.3 g/mol
InChI Key: RBIQCPKHQIRDJQ-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group and a pyrazolylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenoxy)acetohydrazide, which is then reacted with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under specific conditions to form the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenoxy)-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of a bromophenoxy group and a pyrazolylmethylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in its precursors or structurally similar compounds .

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H19BrN4O2/c25-21-13-7-8-14-22(21)31-17-23(30)27-26-15-19-16-29(20-11-5-2-6-12-20)28-24(19)18-9-3-1-4-10-18/h1-16H,17H2,(H,27,30)/b26-15+

InChI Key

RBIQCPKHQIRDJQ-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.